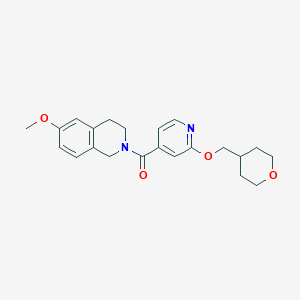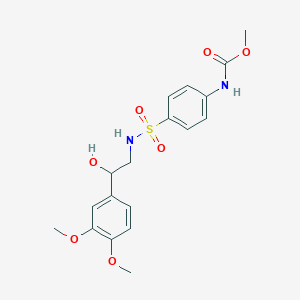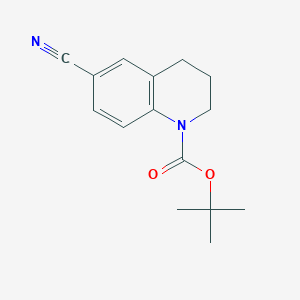
6-Cyano-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Cyano-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester” is a chemical compound with the CAS Number: 1820604-90-7 . Its molecular weight is 258.32 and its IUPAC name is tert-butyl 6-cyano-3,4-dihydroquinoline-1 (2H)-carboxylate . It is a white solid and is stored at a temperature between 0-5°C .
Synthesis Analysis
The synthesis of quinoline derivatives has been a topic of interest in recent years due to their variety of applications in medicinal and synthetic organic chemistry . Various methods have been developed for the synthesis of quinoline derivatives, including microwave synthesis, using clay or other recyclable catalysts, one-pot reactions, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H18N2O2/c1-15(2,3)19-14(18)17-8-4-5-12-9-11(10-16)6-7-13(12)17/h6-7,9H,4-5,8H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
The physical form of “this compound” is a white solid . It is stored at a temperature between 0-5°C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Intramolecular Defluorinative Cyclization : tert-Butyl 2-(difluoromethyl)-3-benzyl-6-methoxy-3,4-dihydro-4-quinazoline-4-carboxyl ester, a precursor of a new type of cyclic amino acid, was synthesized via intramolecular defluorinative cyclization. This process is significant in the synthesis of difluoromethylated quinazolic acid derivatives (Hao, Ohkura, Amii, & Uneyama, 2000).
Photochemical Reactions : The photochemical reactions of 2-quinolinecarbonitriles, related to 6-Cyano-3,4-dihydro-2H-quinoline, with various solvents, result in cyano group replacement, highlighting the photochemical properties of these compounds (Hata, Ono, Matono, & Hirose, 1973).
Ester and Ether Structure Formation : Reaction of 2-(Halogenomethyl)-quinoxalines and ‐quinoline with hydroxybenzoic acids and their esters leads to the formation of products with ether or ester structures. This indicates the versatility in functional group modifications of quinoline derivatives (Sarodnick, Hilfert, Kempter, & Kleinpeter, 1997).
Analytical and Medicinal Chemistry
Fluorescence Derivatization in HPLC : 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-quinoxaline-2-carbonyl azide, a derivative of quinoxaline, is a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography, demonstrating the analytical applications of quinoxaline derivatives (Yamaguchi, Iwata, Nakamura, & Ohkura, 1987).
Synthesis of Drug Intermediates : Synthesis of rac-(3S,4aR,10aR)-6-Methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, an important intermediate for pharmaceutically active compounds, demonstrates the utility of quinoline derivatives in drug synthesis (Bänziger, Cercus, Stampfer, & Sunay, 2000).
Rhodium-Catalyzed Asymmetric Hydrogenation : Rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups were studied for their efficacy in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, indicating a potential application in asymmetric synthesis and catalysis (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).
Propiedades
IUPAC Name |
tert-butyl 6-cyano-3,4-dihydro-2H-quinoline-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-8-4-5-12-9-11(10-16)6-7-13(12)17/h6-7,9H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEJNYOOZFBYQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
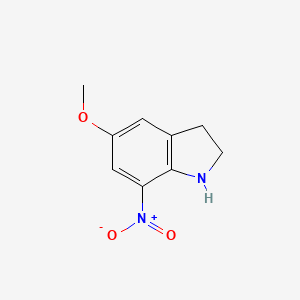


![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxybenzamide](/img/structure/B2715844.png)
![7-(4-bromophenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2715846.png)
![8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2715847.png)
![2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2715848.png)
![1-(2-Ethoxyphenyl)-3-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]urea](/img/structure/B2715849.png)
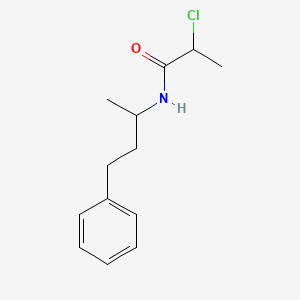
![2-[[5-Bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B2715852.png)

![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-ethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2715855.png)
